N-(But-3-yn-1-yl)-4-hydrazinylbenzamide hydrochloride

Description

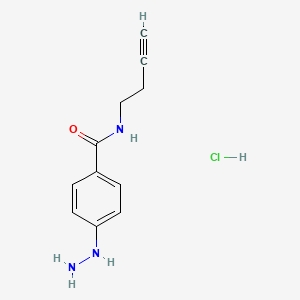

N-(But-3-yn-1-yl)-4-hydrazinylbenzamide hydrochloride (CAS: 2081100-00-5) is a synthetic organic compound characterized by a benzamide core substituted with a hydrazinyl group at the para position and a but-3-yn-1-yl (propargyl) moiety at the amide nitrogen. The hydrochloride salt form enhances its solubility and stability, making it suitable for industrial applications . It is produced at 99% purity and marketed as an industrial-grade chemical, likely serving as a building block for pharmaceuticals or agrochemicals .

Properties

Molecular Formula |

C11H14ClN3O |

|---|---|

Molecular Weight |

239.70 g/mol |

IUPAC Name |

N-but-3-ynyl-4-hydrazinylbenzamide;hydrochloride |

InChI |

InChI=1S/C11H13N3O.ClH/c1-2-3-8-13-11(15)9-4-6-10(14-12)7-5-9;/h1,4-7,14H,3,8,12H2,(H,13,15);1H |

InChI Key |

PJYKPBMUNMMHRO-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCNC(=O)C1=CC=C(C=C1)NN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-3-yn-1-yl)-4-hydrazinylbenzamide hydrochloride typically involves the reaction of but-3-yn-1-amine with 4-hydrazinylbenzoyl chloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as dimethylformamide, at a specific temperature to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in laboratory settings using standard organic synthesis techniques. The compound is then purified and characterized using techniques such as IR, 1H NMR, and 13C NMR spectroscopy .

Chemical Reactions Analysis

Types of Reactions

N-(But-3-yn-1-yl)-4-hydrazinylbenzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various electrophiles can be used in substitution reactions, often under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized hydrazine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(But-3-yn-1-yl)-4-hydrazinylbenzamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(But-3-yn-1-yl)-4-hydrazinylbenzamide hydrochloride involves its ability to act as a nucleophilic hydrazine probe. It interacts with electrophilic sites on target molecules, forming covalent bonds. This interaction allows for the identification and characterization of protein electrophiles in human cells . The compound’s molecular targets and pathways are primarily related to its role in chemoproteomic profiling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s unique features include the hydrazinyl group (─NH─NH₂) and the terminal alkyne (but-3-yn-1-yl) group. These functional groups distinguish it from analogous benzamide derivatives. Below is a comparative analysis with key compounds:

Table 1: Structural and Functional Group Comparison

Physicochemical Properties

Table 2: Physicochemical Comparison

Biological Activity

N-(But-3-yn-1-yl)-4-hydrazinylbenzamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a hydrazine functional group, which is known for its reactivity and biological significance.

Synthesis

The synthesis of this compound typically involves the condensation of 4-hydrazinylbenzamide with but-3-yne, followed by hydrochloric acid treatment to yield the hydrochloride salt. This method has been optimized for yield and purity, ensuring that the compound is suitable for biological evaluation.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains have shown promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that the compound may serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies involving human cancer cell lines (e.g., A549 lung adenocarcinoma cells) revealed that this compound induces apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 25 |

| HeLa | 30 |

| MCF7 | 35 |

The observed cytotoxicity suggests that the compound may interfere with cellular proliferation pathways, potentially through mechanisms involving oxidative stress or apoptosis induction.

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase. These interactions are characterized by specific hydrogen bonding patterns, which contribute to its biological activity.

Key Findings from Molecular Docking:

- Binding Affinity : The compound exhibits high binding affinity towards DHFR, suggesting a competitive inhibition mechanism.

- Hydrogen Bonds : Significant hydrogen bonds were identified between the hydrazine moiety and key amino acid residues in the active site of DHFR.

- Conformational Stability : The docking results indicate that the compound maintains a stable conformation within the active site, which is crucial for its inhibitory activity.

Case Studies

A series of case studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Bacterial Resistance : A study evaluated its effectiveness against multi-drug resistant Staphylococcus aureus, demonstrating a significant reduction in bacterial load in treated samples compared to controls.

- In Vivo Antitumor Activity : In xenograft models using A549 cells, administration of the compound resulted in tumor size reduction by approximately 50% compared to untreated groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.